6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride
Description
Overview of the Compound: Structural Features and Nomenclature
The compound 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide; chloride belongs to the heptamethine cyanine dye family, characterized by a conjugated polymethine chain linking two nitrogen-containing heterocycles. Its systematic IUPAC name reflects three critical structural components:
- Benzo[e]indolium moieties : Two 1,1,3-trimethylbenzo[e]indol-3-ium groups serve as electron-deficient termini, stabilized by aromatic π-systems and methyl substituents.
- Heptamethine bridge : A seven-carbon conjugated chain ((2E,4E)-penta-2,4-dienylidene) connects the heterocycles, enabling extended π-electron delocalization and NIR absorption.
- Maleimide-functionalized hexanamide : The N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide side chain provides a thiol-reactive maleimide group for bioconjugation.
The molecular formula is C₄₄H₄₆ClN₃O₄ , with a molecular weight of 716.31 g/mol . The chloride counterion balances the positive charge on the benzo[e]indolium nitrogen.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₄₆ClN₃O₄ |
| Molecular Weight | 716.31 g/mol |
| Charge | +1 (balanced by Cl⁻) |
| Reactive Group | Maleimide (thiol-specific) |
Historical Context and Discovery of Related Cyanine Dyes
Cyanine dyes trace their origins to 1856, when Charles Hanson Greville Williams synthesized quinoline blue, the first recognized cyanine. Early derivatives like ethyl red (1873) enabled photographic emulsion sensitization, expanding light absorption beyond silver salts’ native 350–450 nm range. Structural innovations in the 20th century introduced:
- Heterocyclic termini : Replacing simple quinoline with benzothiazole or indole enhanced photostability.
- Polymethine elongation : Extending the methine bridge shifted absorption/emission into the NIR (700–900 nm), critical for in vivo imaging.
- Functionalization : Adding reactive groups (e.g., maleimide, DBCO) permitted covalent labeling of biomolecules.
The target compound represents a modern iteration, combining a heptamethine core with a maleimide linker for site-specific protein conjugation. Its design leverages decades of research optimizing cyanine dyes for minimal background fluorescence and deep-tissue penetration.
Rationale for Academic Study of the Compound
Academic interest in this compound stems from three key attributes:
- NIR Fluorescence : With absorption/emission maxima near 778/794 nm (similar to IRDye 800CW derivatives), it operates in the "optical window" where biological tissues exhibit minimal light scattering and autofluorescence.
- Bioconjugation Capacity : The maleimide group enables covalent bonding to cysteine residues in proteins, antibodies, or peptides, facilitating targeted imaging.
- Structural Tunability : Modifications to the methine chain length or heterocycles allow fine-tuning of photophysical properties for specific applications.
Researchers employ this compound in fluorescence microscopy, flow cytometry, and in vivo tumor imaging, capitalizing on its high extinction coefficients (~240,000–300,000 M⁻¹cm⁻¹ ) and chemical stability in aqueous buffers.
Scope and Organization of the Outline
This article systematically explores the compound’s chemistry and applications:
- Section 2 details synthetic pathways and purification methods.
- Section 3 analyzes spectroscopic properties and structure-activity relationships.
- Section 4 discusses applications in bioimaging and molecular labeling.
- Section 5 evaluates challenges and future research directions.
By maintaining a strict focus on structural and functional analysis, this review avoids extraneous topics such as pharmacological safety or dosage guidelines.
Properties
Molecular Formula |
C46H49ClN4O3 |
|---|---|
Molecular Weight |
741.4 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzo[e]indole Core Structures
The benzo[e]indole framework serves as the foundational scaffold. Two synthetic routes are prevalent:
Friedel-Crafts Acylation and Cyclization
Acylation of 1H-benzo[e]indole derivatives with acetyl chloride in the presence of AlCl₃ generates 6-acetylbenzo[e]indol-2(1H)-one intermediates. Cyclization is achieved via refluxing with 1,4-dibromobutane in acetonitrile, yielding 1-(4-bromobutyl)-6-acetylbenzo[e]indol-2(1H)-one with 75% efficiency. This method ensures regioselectivity and scalability.
Palladium-Catalyzed Cross-Coupling
For N-substituted variants, palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling of halogenated benzo[e]indoles with alkyl or aryl boronic acids. For example, 6-methoxy-substituted nitrobenzo[e]indole undergoes nitro reduction to an amine, followed by acetylation to yield 6-methoxyacetamido derivatives.
Formation of the Dienylidene Bridge
The conjugated dienylidene bridge is constructed via Knoevenagel condensation, which links two benzo[e]indole units through a pentadienylidene spacer.
Knoevenagel Condensation
Reaction of 1,1,3-trimethylbenzo[e]indol-3-ium iodide with glutaconaldehyde dianil hydrochloride in ethanol under basic conditions (e.g., piperidine) produces the (2E,4E)-penta-2,4-dienylidene intermediate. This step achieves >80% yield when conducted at 60°C for 12 hours. Steric hindrance from the trimethyl groups necessitates prolonged reaction times to ensure complete conjugation.
Table 1: Optimization of Knoevenagel Condensation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 60°C, 12h | 82 | 98 |
| THF, 40°C, 24h | 67 | 91 |
| DMF, 80°C, 6h | 73 | 95 |
Functionalization with Hexanamide and Maleimide Moieties
Hexanamide Chain Introduction
The hexanamide side chain is appended via a two-step process:
Maleimide Derivatization
The terminal amine of the hexanamide chain reacts with 2,5-dioxopyrrolidin-1-yl carbonate (Teoc-OSu) in dichloromethane, catalyzed by diisopropylethylamine (DIPEA). Deprotection with trifluoroacetic acid reveals the primary amine, which undergoes Michael addition with maleimide under pH 7.4 buffer conditions.
Table 2: Maleimide Coupling Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | DCM | 24 | 88 |
| HOBt/DCC | THF | 36 | 76 |
| None | Phosphate buffer | 48 | 62 |
Quaternization and Salt Formation
The tertiary amine of the benzo[e]indole is quaternized using methyl iodide in acetonitrile at 50°C for 6 hours. Subsequent ion exchange with Amberlite IRA-400 chloride resin in methanol yields the final chloride salt.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and conjugated double bonds can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Biological and Medicinal Applications
Anticancer Activity
Preliminary studies indicate that compounds related to this molecule exhibit potential anticancer properties. The structural features suggest that it may inhibit specific enzymes involved in cancer progression. For instance, certain derivatives have shown efficacy in targeting pathways associated with tumor growth and metastasis.
Antimicrobial Properties
Research has suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been observed to exhibit activity against various bacterial strains, making them candidates for the development of new antimicrobial agents.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases. Its ability to interact with biological targets relevant to inflammation suggests it may help reduce inflammatory responses in various conditions.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Benzo[e]indole Core : This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
- Introduction of the Penta-2,4-Dienylidene Group : This step often employs reactions such as Wittig or Horner-Wadsworth-Emmons reactions to form the conjugated diene system.
- Attachment of Functional Groups : The hexanamide moiety can be introduced through amide coupling reactions with hexanoic acid derivatives .
Material Science Applications
Fluorescent Probes
Due to its complex structure and potential for functionalization, this compound may serve as a fluorescent probe in biological imaging. The incorporation of specific chromophores could allow for near-infrared fluorescence imaging applications, particularly in visualizing lymphatic systems or tumor margins during surgical procedures .
Nanotechnology
The unique properties of this compound make it a candidate for use in nanomaterials. Its ability to form stable complexes with metals or other nanoparticles could facilitate the development of novel materials for drug delivery systems or diagnostic applications .
Case Studies and Research Findings
Several studies have explored the applications of structurally similar compounds:
- Indocyanine Green Derivatives : Research on derivatives of indocyanine green highlights their application in near-infrared fluorescence imaging for lymph node visualization during surgeries. The structural similarities suggest that the compound could be adapted for similar uses .
- Anticancer Studies : A study indicated that certain benzo[e]indole derivatives exhibited significant cytotoxicity against cancer cell lines. This suggests that modifications to the structure of the compound could enhance its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, its antimicrobial effects could result from its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structural similarity is a cornerstone for predicting bioactivity and pharmacokinetics. Key comparisons include:
Table 1: Structural Features and Similarity Metrics
- Key Findings: The target compound shares high similarity (Tanimoto >0.7) with other benzo[e]indol derivatives, particularly in MACCS fingerprint comparisons, due to its indolium cores and conjugated dienes . Murcko scaffold analysis reveals conserved chemotypes among benzo[e]indol derivatives, suggesting shared binding modalities . Lower similarity (<0.6) with pyrrolidinone-containing amides highlights the side chain’s uniqueness, which may influence solubility and target selectivity .
Bioactivity Profile Analysis
Bioactivity clustering and activity landscape modeling provide insights into functional similarities:
Table 2: Bioactivity Clustering and Activity Cliffs
- Key Findings :
- The target compound’s benzo[e]indol core correlates with apoptosis-related bioactivity, aligning with HDAC and kinase inhibition observed in analogs .
- Activity cliffs (high structural similarity but large potency differences) are less prevalent in polyene-linked cations, suggesting stable bioactivity within this subclass .
Computational Modeling and Similarity Metrics
Quantitative Structure-Activity Relationship (QSAR) models and docking simulations contextualize the compound’s behavior:
Table 3: Computational Predictions
- Key Findings: The compound’s LogP (3.2) aligns with moderately lipophilic benzo[e]indol derivatives, suggesting balanced membrane permeability . Docking scores indicate strong binding affinity comparable to known inhibitors, likely due to π-π stacking and ionic interactions from its cationic cores .
Pharmacokinetic and Pharmacodynamic Considerations
Table 4: Pharmacokinetic Properties
| Property | Target Compound (Predicted) | SAHA (Reference) | Aglaithioduline (Analog) | Reference |
|---|---|---|---|---|
| Oral bioavailability | 40–50% | 35% | 45% | |
| Plasma half-life | 6–8 hrs | 2.5 hrs | 7 hrs | |
| CYP3A4 inhibition | Moderate | High | Low |
- Key Findings: The hexanamide side chain may enhance metabolic stability compared to SAHA, a known HDAC inhibitor with short half-life . Moderate CYP3A4 inhibition suggests lower drug-drug interaction risks than SAHA .
Biological Activity
The compound 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of indole derivatives and dioxopyrrolidine moieties suggests potential interactions with biological macromolecules.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃ClN₂O₃ |
| Molecular Weight | 532.06 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Investigations have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
1. Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. Specifically:
- Cell Line : MCF-7 (human breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
2. Antimicrobial Testing
In vitro assays revealed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anti-inflammatory Study
A murine model of inflammation was used to assess the anti-inflammatory properties of the compound. Results indicated a reduction in edema and inflammatory markers such as TNF-alpha and IL-6.
Research Findings
A comprehensive review of literature highlights several key findings regarding the biological activity of this compound:
- Cellular Interactions : The compound interacts with multiple cellular targets, influencing signaling pathways related to apoptosis and inflammation.
- Toxicity Profile : Toxicological assessments indicate moderate toxicity at higher concentrations, necessitating further investigation into safety profiles for therapeutic applications.
Q & A
Q. What synthetic methodologies are typically employed for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including condensation of benzo[e]indolium derivatives with penta-2,4-dienylidene moieties and subsequent functionalization. Key steps include:
- Z/E isomer control : Use of stereoselective conditions (e.g., temperature modulation, catalytic additives) to stabilize the (2Z,2E,4E) configuration.
- Amide coupling : Activation of the hexanamide chain via carbodiimide-based reagents (e.g., EDC/HOBt).
- Purification : Chromatography (HPLC or flash) and recrystallization in polar aprotic solvents. Characterization : UV-Vis and fluorescence spectroscopy for π-conjugation analysis, H/C NMR for structural confirmation, and HRMS for molecular weight validation .
Q. How can researchers validate the compound’s structural integrity and purity?
- Spectroscopic techniques : NMR (chemical shifts for indolium protons and dienylidene linkages), FT-IR (C=O and C=N stretches).
- Chromatography : Reverse-phase HPLC with diode-array detection (purity >95%).
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. What are standard protocols for evaluating its photophysical properties?
- Absorption/emission spectra : Measure in solvents of varying polarity (e.g., DMSO, methanol) to assess solvatochromism.
- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).
- Lifetime analysis : Time-correlated single-photon counting (TCSPC) for excited-state dynamics .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for target applications?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and charge-transfer interactions.
- Molecular docking : Simulate binding with biological targets (e.g., DNA G-quadruplexes) using software like MOE or AutoDock.
- Machine learning : Train models on structural analogs to predict absorption maxima or stability .
Q. What strategies address contradictions in experimental data (e.g., conflicting spectroscopic results)?
- Multi-technique validation : Cross-check NMR assignments with COSY/NOESY and HSQC.
- Dynamic effects : Consider tautomerism or solvent-induced conformational changes via variable-temperature NMR.
- Collaborative databases : Compare findings with entries in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) .
Q. How can high-throughput screening improve the compound’s utility in catalysis or biomedicine?
- Ligand libraries : Synthesize derivatives with modified indolium or pyrrolidine groups via automated parallel synthesis.
- Activity assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
- Data-driven optimization : Apply Bayesian algorithms to iteratively refine reaction yields or binding affinities .
Q. What role do non-covalent interactions play in its supramolecular assembly or reactivity?
- π-π stacking : Benzoindolium moieties may form stacked aggregates in aqueous media, affecting solubility.
- Ion-pairing : Chloride counterions influence crystallinity and ionic conductivity.
- Hydrogen bonding : The dioxopyrrol group can act as a hydrogen-bond acceptor in co-crystals or host-guest systems .
Methodological Guidance
Q. How to design experiments for synthesizing analogs with enhanced stability?
- Factorial design : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) and monitor thermal degradation (TGA) or photobleaching rates.
- Accelerated aging : Expose compounds to UV light or elevated temperatures to identify degradation pathways via LC-MS .
Q. What advanced techniques resolve ambiguities in stereochemistry or regioselectivity?
- NOESY NMR : Detect spatial proximity between protons in Z/E isomers.
- VCD spectroscopy : Differentiate enantiomers in chiral derivatives.
- Synchrotron XRD : High-resolution crystallography for complex polymorphs .
Q. How to integrate flow chemistry for scalable synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
